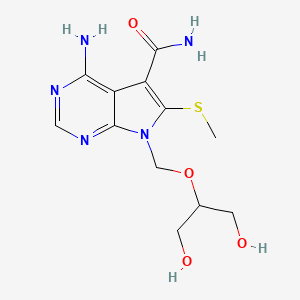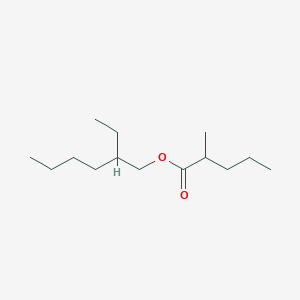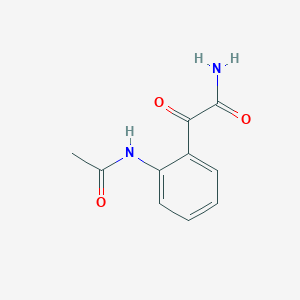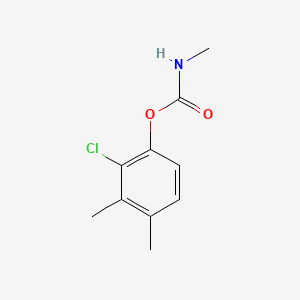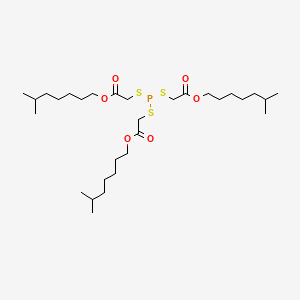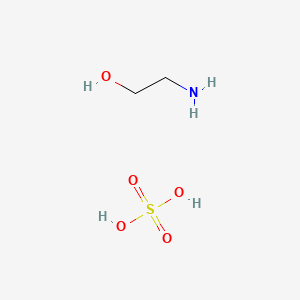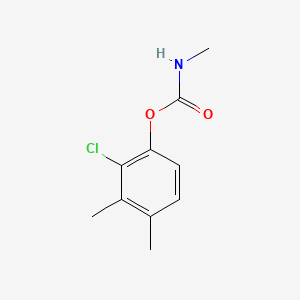
Benzene, 1,2-diethoxy-4-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 2 are replaced by ethoxy groups, and the hydrogen atom at position 4 is replaced by a 1-methylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1,2-dihydroxybenzene with ethyl iodide in the presence of a base such as potassium carbonate to form 1,2-diethoxybenzene. This intermediate can then be reacted with isopropyl bromide under similar conditions to introduce the 1-methylethoxy group.
Industrial Production Methods
Industrial production of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-diethoxy-4-(1-methylethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylethoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1,2-dimethoxy-4-(1-propenyl)-
- Benzene, 1,4-dimethoxy-2-methyl-
Comparison
Compared to similar compounds, Benzene, 1,2-diethoxy-4-(1-methylethoxy)- has unique structural features that can affect its reactivity and applications. The presence of ethoxy groups at positions 1 and 2, along with the 1-methylethoxy group at position 4, distinguishes it from other benzene derivatives and can lead to different chemical behaviors and uses.
Propiedades
Número CAS |
107811-47-2 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1,2-diethoxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H20O3/c1-5-14-12-8-7-11(16-10(3)4)9-13(12)15-6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
JKXORXJOHIZOAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)OC(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


